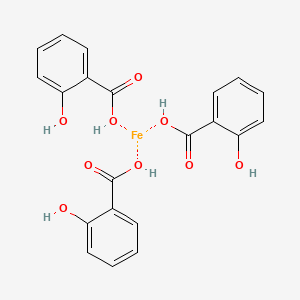
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is a fluorinated organic compound with the molecular formula C7H5ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate can be synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be performed under conventional heating or microwave irradiation methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, ensuring scalability and cost-effectiveness for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can replace the chlorine atom.
Catalysts: Palladium or other transition metals can facilitate addition reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Products resulting from the addition of reagents across the double bond.
Applications De Recherche Scientifique
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate exerts its effects is primarily through its electrophilic nature, allowing it to react with nucleophiles. The trifluoromethyl group enhances its electron-withdrawing capability, making it a potent electrophile. This property is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar in structure but with a phenylamino group instead of chlorine.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond instead of a double bond.
Uniqueness
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which together impart distinct reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C7H5ClF3NO2 |
|---|---|
Poids moléculaire |
227.57 g/mol |
Nom IUPAC |
ethyl (E)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4+ |
Clé InChI |
QPMJENKZJUFOON-SNAWJCMRSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C(F)(F)F)/Cl)/C#N |
SMILES canonique |
CCOC(=O)C(=C(C(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


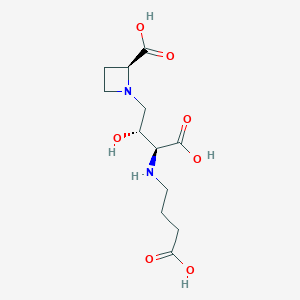
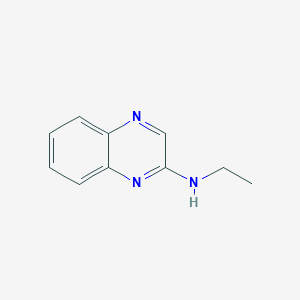
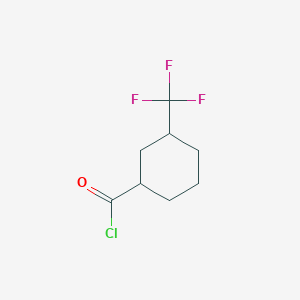
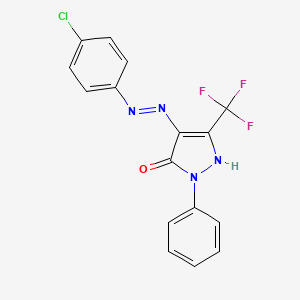
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
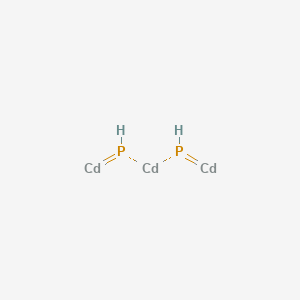
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
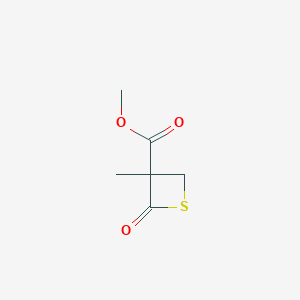
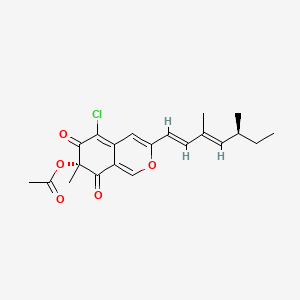
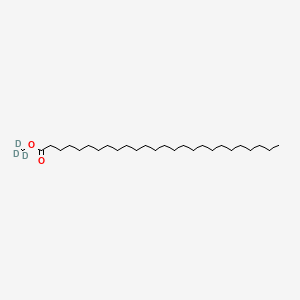
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
